1,4-Diazabicyclo[4.1.0]heptan-5-one,7-phenyl-,(6R,7S)-rel-(9ci)
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Overview
Description
1,4-Diazabicyclo[410]heptan-5-one,7-phenyl-,(6R,7S)-rel-(9ci) is a complex organic compound known for its unique bicyclic structure This compound is characterized by a diazabicycloheptane core with a phenyl group attached at the 7th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Diazabicyclo[4.1.0]heptan-5-one,7-phenyl-,(6R,7S)-rel-(9ci) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a ketone or aldehyde, followed by cyclization to form the bicyclic structure. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Industrial methods may also include purification steps such as crystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
1,4-Diazabicyclo[4.1.0]heptan-5-one,7-phenyl-,(6R,7S)-rel-(9ci) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The phenyl group or other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
1,4-Diazabicyclo[4.1.0]heptan-5-one,7-phenyl-,(6R,7S)-rel-(9ci) has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules with potential pharmaceutical applications.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a valuable tool in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mechanism of Action
The mechanism of action of 1,4-Diazabicyclo[4.1.0]heptan-5-one,7-phenyl-,(6R,7S)-rel-(9ci) involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into binding sites on enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane: Another bicyclic compound with similar structural features but different chemical properties.
7-Phenyl-1,4-diazabicyclo[2.2.1]heptane: A related compound with a different bicyclic core, leading to distinct reactivity and applications.
Uniqueness
1,4-Diazabicyclo[4.1.0]heptan-5-one,7-phenyl-,(6R,7S)-rel-(9ci) stands out due to its specific bicyclic structure and the presence of the phenyl group. This combination imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H12N2O |
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Molecular Weight |
188.23 g/mol |
IUPAC Name |
(6S,7R)-7-phenyl-1,4-diazabicyclo[4.1.0]heptan-5-one |
InChI |
InChI=1S/C11H12N2O/c14-11-10-9(13(10)7-6-12-11)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,12,14)/t9-,10+,13?/m1/s1 |
InChI Key |
KMRTVBXHIUAWHI-GDVCOKDOSA-N |
Isomeric SMILES |
C1CN2[C@@H]([C@H]2C(=O)N1)C3=CC=CC=C3 |
Canonical SMILES |
C1CN2C(C2C(=O)N1)C3=CC=CC=C3 |
Origin of Product |
United States |
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